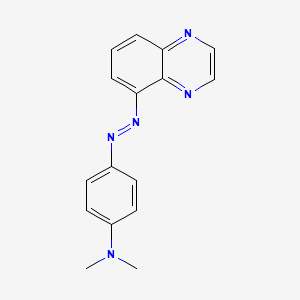
5-((p-(Dimethylamino)phenyl)azo)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((p-(Dimethylamino)phenyl)azo)quinoxaline is an organic compound known for its vibrant color and significant applications in various fields. It is a member of the quinoxaline family, which is characterized by a benzene ring fused to a pyrazine ring. This compound is particularly notable for its use in dye-sensitized solar cells (DSSCs) due to its excellent light-harvesting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((p-(Dimethylamino)phenyl)azo)quinoxaline typically involves the azo coupling reaction between p-(dimethylamino)aniline and quinoxaline. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of a diazonium salt from p-(dimethylamino)aniline, which then reacts with quinoxaline to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-((p-(Dimethylamino)phenyl)azo)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of p-(dimethylamino)aniline and quinoxaline.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution.
Major Products
Oxidation: Quinoxaline derivatives.
p-(Dimethylamino)aniline and quinoxaline.Substitution: Substituted quinoxaline derivatives.
Scientific Research Applications
5-((p-(Dimethylamino)phenyl)azo)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a dye in DSSCs due to its excellent light absorption and electron transfer properties.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 5-((p-(Dimethylamino)phenyl)azo)quinoxaline involves its ability to absorb light and transfer electrons. In DSSCs, the compound acts as a photosensitizer, absorbing sunlight and generating excited electrons, which are then transferred to the conduction band of a semiconductor, typically titanium dioxide. This process generates an electric current, which can be harnessed for power .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Another compound used in DSSCs with similar light-harvesting properties.
Phenothiazine: Known for its high efficiency in DSSCs.
Indoloquinoxaline: A fused quinoxaline compound with enhanced electron transfer properties.
Uniqueness
5-((p-(Dimethylamino)phenyl)azo)quinoxaline is unique due to its specific azo linkage, which provides distinct electronic properties and enhances its performance in DSSCs compared to other similar compounds .
Properties
CAS No. |
23521-13-3 |
|---|---|
Molecular Formula |
C16H15N5 |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N,N-dimethyl-4-(quinoxalin-5-yldiazenyl)aniline |
InChI |
InChI=1S/C16H15N5/c1-21(2)13-8-6-12(7-9-13)19-20-15-5-3-4-14-16(15)18-11-10-17-14/h3-11H,1-2H3 |
InChI Key |
BDVVEXOYWDAFNK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=NC=CN=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13823587.png)
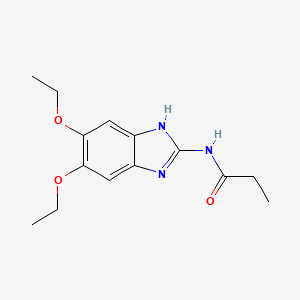
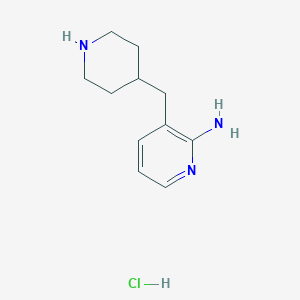
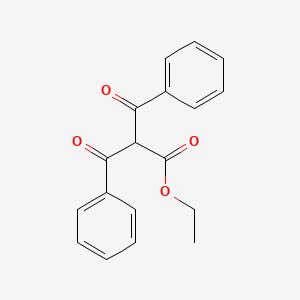
![Ethanone, 1-[2-(methylamino)-6h-1,3-thiazin-5-yl]-](/img/structure/B13823603.png)
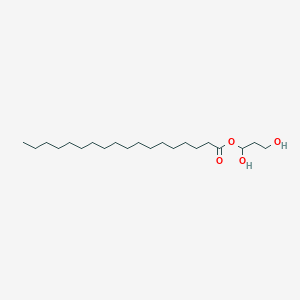
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide](/img/structure/B13823617.png)
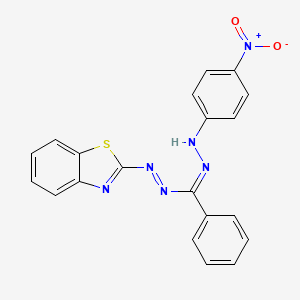




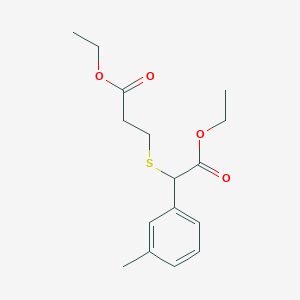
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B13823667.png)
